molecular formula C7H7Cl2N B3236984 2,5-Dichloro-3-methylaniline CAS No. 1379291-18-5

2,5-Dichloro-3-methylaniline

Cat. No.: B3236984
CAS No.: 1379291-18-5
M. Wt: 176.04 g/mol
InChI Key: CKQPUCCNBCQWRA-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring, along with an amino group. This compound is used in various chemical processes and has significant applications in the production of dyes, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylaniline typically involves the nitration of 2,5-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amino group to form the desired aniline derivative.

  • Nitration:

      Reagents: Concentrated nitric acid and sulfuric acid.

      Conditions: The reaction is carried out at a controlled temperature to avoid over-nitration.

      Product: 2,5-Dichloro-3-nitrotoluene.

  • Reduction:

      Reagents: Common reducing agents include iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

      Conditions: The reduction is typically performed under reflux conditions or in a hydrogenation reactor.

      Product: this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylaniline undergoes various chemical reactions, including:

  • Electrophilic Substitution:

      Reagents: Halogens, nitrating agents, sulfonating agents.

      Conditions: Typically carried out in the presence of a Lewis acid catalyst.

      Products: Substituted aniline derivatives.

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Conducted under acidic or basic conditions.

      Products: Oxidized derivatives such as quinones.

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Performed under anhydrous conditions.

      Products: Reduced derivatives like amines.

Common Reagents and Conditions:

    Electrophilic Substitution: Lewis acids like aluminum chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Metal hydrides like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichloro-3-methylaniline has diverse applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine:

    • Explored for its potential therapeutic properties.
    • Utilized in the synthesis of pharmaceutical intermediates.
  • Industry:

    • Key component in the production of dyes and pigments.
    • Used in the manufacture of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptor sites, altering signal transduction processes.

    DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

2,5-Dichloro-3-methylaniline can be compared with other dichloroaniline derivatives:

  • 2,3-Dichloroaniline:

    • Similar structure but different chlorine atom positions.
    • Different reactivity and applications.
  • 2,4-Dichloroaniline:

    • Chlorine atoms at different positions.
    • Used in different industrial applications.
  • 2,6-Dichloroaniline:

    • Chlorine atoms at ortho positions.
    • Different physical and chemical properties.
  • 3,4-Dichloroaniline:

    • Chlorine atoms at meta positions.
    • Unique reactivity and uses.
  • 3,5-Dichloroaniline:

    • Chlorine atoms at meta positions.
    • Different industrial applications.

Uniqueness of this compound: The unique positioning of the chlorine atoms and the methyl group in this compound imparts distinct chemical properties and reactivity, making it valuable in specific chemical syntheses and industrial applications.

Properties

IUPAC Name

2,5-dichloro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQPUCCNBCQWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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